N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Overview
Description
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a heterocyclic aromatic compound that belongs to the quinazoline family This compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a nitro group at the sixth position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine typically involves a multi-step process. One common method starts with the nitration of quinazoline to introduce the nitro group at the sixth position. This is followed by the bromination of aniline to obtain 3-bromoaniline. The final step involves the coupling of 3-bromoaniline with 6-nitroquinazoline under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline derivatives with different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Reduction: Hydrogen gas, palladium catalyst, and solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Reduction: Formation of N-(3-Bromophenyl)-6-aminoquinazolin-4-amine.
Oxidation: Formation of quinazoline derivatives with different oxidation states.
Scientific Research Applications
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both a bromophenyl group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and provides opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
N-(3-bromophenyl)-6-nitroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKGSSRIBVAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416140 | |
Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-77-0 | |
Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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